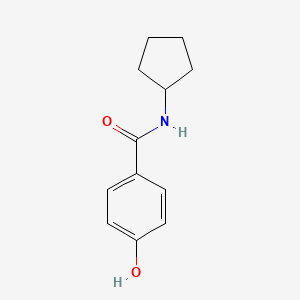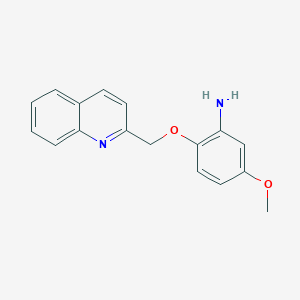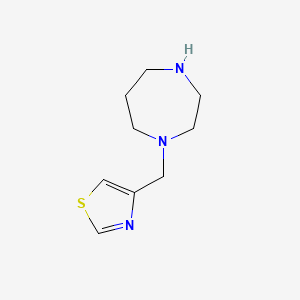![molecular formula C10H17N3O B6142987 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane CAS No. 1042796-00-8](/img/structure/B6142987.png)
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane is a synthetic organic compound featuring a diazepane ring substituted with a methyl group on an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.
Attachment of the Diazepane Ring: The oxazole derivative is then reacted with a diazepane precursor, such as 1,4-diazepane, under nucleophilic substitution conditions. This step often requires a strong base like sodium hydride (NaH) to deprotonate the diazepane, facilitating the nucleophilic attack on the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
化学反応の分析
Types of Reactions
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting oxazole rings to more saturated structures.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: H₂ with Pd/C or other hydrogenation catalysts.
Substitution: Bases like NaH or K₂CO₃, and nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives of the oxazole ring.
Substitution: Various substituted diazepane derivatives.
科学的研究の応用
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions due to its diazepane structure.
Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing flexibility or thermal stability.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions or receptor binding.
作用機序
The mechanism by which 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane exerts its effects depends on its specific application:
Neurological Effects: In medicinal chemistry, the compound may interact with GABA receptors or other neurotransmitter systems, modulating their activity.
Polymer Modification: In materials science, the compound’s structure can influence the physical properties of polymers, such as their glass transition temperature or mechanical strength.
類似化合物との比較
Similar Compounds
1,4-Diazepane: A simpler analog without the oxazole ring, used in various chemical syntheses.
5-Methyl-1,2-oxazole: The oxazole ring without the diazepane substitution, used in heterocyclic chemistry.
Uniqueness
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane is unique due to its combination of the diazepane and oxazole rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can better exploit its potential in various scientific fields.
特性
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-9-7-10(12-14-9)8-13-5-2-3-11-4-6-13/h7,11H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJDFSWVMGWFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(benzylsulfanyl)methyl]aniline](/img/structure/B6142918.png)



![N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide](/img/structure/B6142949.png)
![4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142956.png)


![2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B6142981.png)


![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
